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Abstract
Cannabinor (PRS-211,375) is a synthetic, non-classical cannabinoid developed by Pharmos

Corporation as a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).

Structurally similar to cannabidiol, Cannabinor was investigated for its therapeutic potential as

an analgesic, particularly in neuropathic and inflammatory pain states, without the psychotropic

effects associated with cannabinoid receptor 1 (CB1) activation. Preclinical studies

demonstrated its analgesic efficacy in various animal models. However, despite promising

initial data, Cannabinor failed to meet its primary efficacy endpoints in Phase IIb human

clinical trials for acute post-operative pain, leading to the discontinuation of its development.

This document provides a comprehensive technical overview of the discovery, development,

mechanism of action, and experimental evaluation of Cannabinor.

Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and

metabolic enzymes, has emerged as a significant target for therapeutic intervention in a range

of pathologies, including pain, inflammation, and neurodegenerative disorders. The two primary

cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that mediate

the physiological effects of cannabinoids. While CB1 receptors are predominantly expressed in

the central nervous system and are responsible for the psychoactive effects of compounds like

Δ⁹-tetrahydrocannabinol (THC), CB2 receptors are primarily located in the periphery,
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particularly on immune cells. This distribution has made the CB2 receptor an attractive target

for the development of peripherally-acting analgesics that are devoid of central nervous system

side effects.

Cannabinor (PRS-211,375) was designed as a selective CB2 receptor agonist with the aim of

providing a novel, non-opioid analgesic. Its development was based on the hypothesis that

selective activation of CB2 receptors could modulate inflammatory and neuropathic pain

pathways without inducing the undesirable psychotropic effects associated with CB1 receptor

activation.

Discovery and Synthesis
Cannabinor is classified as a "nonclassical" cannabinoid, with a chemical structure analogous

to cannabidiol.[1] While the specific, detailed synthetic route for PRS-211,375 is proprietary

and not publicly available, the synthesis of similar cannabidiol-related CB2 agonists typically

involves multi-step organic synthesis. A general conceptual workflow for the synthesis of such

compounds is outlined below.
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Conceptual Synthetic Workflow for Cannabinor.

Pharmacological Profile
Binding Affinity and Selectivity
Cannabinor is a potent and highly selective agonist for the CB2 receptor. Radioligand binding

assays were utilized to determine its affinity for both human CB1 and CB2 receptors.
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Compound Receptor Binding Affinity (Ki)
Selectivity
(CB1/CB2)

Cannabinor (PRS-

211,375)
hCB1 5,585 nM >300-fold

hCB2 17.4 nM

Table 1: Binding affinities of Cannabinor for human cannabinoid receptors.[1]

Functional Activity
As a CB2 receptor agonist, Cannabinor activates downstream signaling pathways upon

receptor binding. The primary signaling cascade for Gi/o-coupled receptors like CB2 involves

the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)

levels. While specific efficacy data (EC50, Emax) for Cannabinor are not publicly available, its

agonist activity was confirmed in preclinical studies.

Signaling Pathway
The activation of the CB2 receptor by Cannabinor initiates a cascade of intracellular events

characteristic of Gi/o-coupled GPCRs. This signaling pathway is central to its proposed

analgesic and anti-inflammatory effects.
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CB2 Receptor Signaling Pathway Activated by Cannabinor.
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Preclinical and Clinical Development
Preclinical Efficacy
Cannabinor demonstrated significant analgesic activity in a variety of preclinical animal models

of pain, including:

Nociceptive pain

Neuropathic pain

Visceral pain

Inflammatory pain in rodents

Post-operative pain in a porcine model

In these studies, the analgesic effect of Cannabinor was reported to be comparable or

superior to standard-of-care agents such as morphine, non-steroidal anti-inflammatory drugs

(NSAIDs), and gabapentin.

Toxicology and Safety Pharmacology
Preclinical toxicology and safety pharmacology studies were completed for an oral formulation

of Cannabinor to support human dosing. These studies included maximum tolerated dose

(MTD) assessments, a 28-day repeat-dose study, and a cardiovascular safety study in animals.

The results indicated that oral Cannabinor was safe and well-tolerated, with no serious

adverse events or target organ toxicity observed. Notably, no dose-limiting toxicities were

identified at doses expected to be therapeutically relevant, and no adverse effects on blood

pressure, heart rate, or electrocardiogram (ECG) intervals were detected.

Clinical Trials
Pharmos Corporation initiated a Phase 2a clinical program to evaluate the safety and analgesic

efficacy of an intravenous formulation of Cannabinor. Two key proof-of-concept studies were

conducted:
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Capsaicin-Induced Pain Model: A randomized, double-blinded, crossover study in healthy

male volunteers to assess the effect of Cannabinor on capsaicin-evoked allodynia and

hyperalgesia.

Third Molar Extraction Pain Model: A single-center, randomized, double-blinded, single-dose

study in healthy male subjects experiencing pain following the surgical extraction of a third

molar.

While Cannabinor was found to be safe and well-tolerated in these studies, it failed to meet

the primary endpoints for analgesic efficacy compared to placebo. The lack of efficacy in these

human pain models ultimately led to the discontinuation of its clinical development.

Experimental Protocols
The following are representative protocols for the key in vitro and in vivo assays used in the

characterization of Cannabinor and similar CB2 receptor agonists.

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human CB2

receptor.

Materials:

Membrane preparations from HEK-293 or CHO cells stably expressing the human CB2

receptor.

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

Test compound (e.g., Cannabinor).

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity

cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin

(BSA), pH 7.4.

96-well microplates.
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Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per

well), a fixed concentration of [³H]CP-55,940 (at or near its Kd value), and varying

concentrations of the test compound.

For total binding wells, add only the radioligand and membranes.

For non-specific binding wells, add the radioligand, membranes, and a saturating

concentration of the non-specific binding control.

Incubate the plate at 30°C for 60-90 minutes.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay
Objective: To determine the functional agonist activity (EC50) of a test compound at the human

CB2 receptor.

Materials:

CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.

Cell culture medium and supplements.
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Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase

inhibitor), pH 7.4.

Forskolin (an adenylyl cyclase activator).

Test compound (e.g., Cannabinor).

cAMP assay kit (e.g., HTRF or LANCE).

384-well white plates.

Procedure:

Seed the CB2 receptor-expressing cells into a 384-well plate and incubate overnight.

Prepare serial dilutions of the test compound in assay buffer.

Remove the culture medium from the wells.

Add the diluted test compound or vehicle control to the respective wells.

Incubate the plate at room temperature for 15-30 minutes.

Add a fixed concentration of forskolin (e.g., 10 µM final concentration) to all wells (except for

basal control) to stimulate cAMP production.

Incubate the plate at room temperature for 30 minutes.

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection

kit according to the manufacturer's instructions.

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log

concentration of the test compound.

Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to

determine the EC50 (potency) and Emax (efficacy) values.
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Workflow for cAMP Accumulation Assay.

In Vivo Capsaicin-Induced Pain Model
Objective: To evaluate the analgesic efficacy of a test compound in a model of inflammatory

pain.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

Capsaicin solution (e.g., 1.5 µg in 50 µl of saline with 1% ethanol for rats).

Test compound (e.g., Cannabinor) and vehicle.

Von Frey filaments for assessing mechanical allodynia.
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Radiant heat source for assessing thermal hyperalgesia.

Procedure:

Acclimate the animals to the testing environment and handling procedures for several days.

Establish baseline measurements for mechanical withdrawal threshold and thermal

withdrawal latency.

Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).

At a predetermined time post-dosing, induce a localized inflammatory response by injecting

capsaicin subcutaneously into the plantar surface of one hind paw.

At various time points after capsaicin injection, assess mechanical allodynia by applying von

Frey filaments to the paw and recording the withdrawal threshold.

Assess thermal hyperalgesia by applying a radiant heat source to the paw and measuring

the withdrawal latency.

Compare the responses in the drug-treated group to the vehicle-treated group to determine

the analgesic effect.

Conclusion
Cannabinor (PRS-211,375) represents a well-characterized, potent, and selective CB2

receptor agonist that progressed to clinical development based on a strong preclinical rationale

for its use as a non-psychotropic analgesic. While it demonstrated a favorable safety profile, its

failure to show efficacy in human clinical trials for acute pain highlights the challenges in

translating preclinical findings in pain research to clinical success. The development of

Cannabinor, though ultimately unsuccessful, has contributed valuable knowledge to the field

of cannabinoid pharmacology and the therapeutic potential of targeting the CB2 receptor.

Further research into the complexities of pain signaling and the role of the endocannabinoid

system is warranted to develop novel and effective analgesics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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